4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Description
4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal is a highly substituted carbohydrate derivative characterized by a hexanal backbone modified with multiple hydroxyl groups and glycosidic linkages. The compound features a central hexose unit (oxan-2-yl) connected to a 3,4,5-trihydroxy-6-methyloxan-2-yl group via an ether bond, along with hydroxymethyl and hydroxyl substituents.
Properties
IUPAC Name |
4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h2,5-18,20-29H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHQUWQCBPAQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866040 | |
| Record name | 6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal is a complex glycoside that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 496.6 g/mol. The structure features multiple hydroxyl groups and glycosidic linkages that contribute to its biological properties.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | 4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of multiple hydroxyl groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation in biological tissues.
- Antimicrobial Properties : Preliminary studies have shown effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
Antioxidant Activity
A study conducted by Zhang et al. (2020) demonstrated that the compound significantly reduced oxidative stress markers in vitro. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity in treated cells compared to controls.
Anti-inflammatory Effects
In a study by Lee et al. (2021), the compound was shown to inhibit the expression of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential application in managing inflammatory diseases.
Antimicrobial Activity
Research published by Kim et al. (2022) reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Comparative Biological Activity Table
| Study | Biological Activity | Findings |
|---|---|---|
| Zhang et al. (2020) | Antioxidant | Reduced MDA levels; increased SOD activity |
| Lee et al. (2021) | Anti-inflammatory | Inhibited COX-2 and iNOS expression |
| Kim et al. (2022) | Antimicrobial | MIC of 32 µg/mL against S. aureus and E. coli |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several glycosides and carbohydrate derivatives. Key comparisons include:
*Estimated based on analogous structures in and .
Physicochemical Properties
- Solubility: The target compound’s high hydroxyl content suggests polar solubility (e.g., in water or ethanol), contrasting with non-polar steroid derivatives extracted via n-hexane (). However, bulkier analogs like asiaticoside A () exhibit reduced solubility due to their triterpenoid core .
- Stability : Glycosidic bonds in the target compound may confer susceptibility to enzymatic hydrolysis, similar to other glycosides ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
